

Rezvilutamide's Impact on Androgen-Responsive Gene Transcription: A Technical Guide

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Compound of Interest		
Compound Name:	Rezvilutamide	
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Abstract

Rezvilutamide (formerly SHR3680) is a novel, potent, second-generation non-steroidal androgen receptor (AR) antagonist. It has demonstrated significant clinical efficacy in the treatment of prostate cancer. This technical guide provides an in-depth analysis of the core mechanism of action of **rezvilutamide**, focusing on its effect on the transcription of androgen-responsive genes. This document details the molecular interactions of **rezvilutamide** with the AR signaling pathway, summarizes key quantitative data from preclinical and clinical studies, and provides an overview of the experimental protocols used to elucidate its mechanism. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[1] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.[2] This signaling cascade promotes the growth and survival of prostate cancer cells.



Rezvilutamide is a next-generation AR inhibitor designed to overcome the limitations of first-generation antiandrogens.[2] It exhibits a high binding affinity for the AR and acts as a full antagonist, even in the context of AR overexpression, which is a common resistance mechanism in castration-resistant prostate cancer (CRPC).[2] This guide will explore the molecular underpinnings of **rezvilutamide**'s function and its quantifiable effects on the downstream targets of the AR signaling pathway.

Mechanism of Action

Rezvilutamide exerts its therapeutic effect by competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the AR.[2] This competitive antagonism initiates a cascade of inhibitory events:

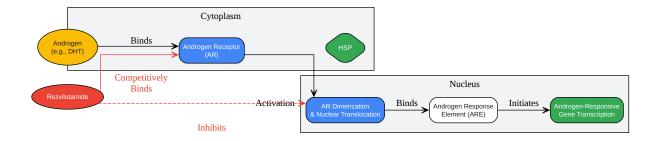
- Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, rezvilutamide
 prevents the conformational changes necessary for the receptor's translocation into the
 nucleus.
- Blockade of AR Binding to DNA: Consequently, the AR is unable to bind to AREs on the DNA, a crucial step for initiating gene transcription.
- Suppression of Androgen-Responsive Gene Transcription: The ultimate outcome of rezvilutamide's action is the potent suppression of the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival.

This multi-faceted inhibition of the AR signaling pathway underscores the potent anti-tumor activity of **rezvilutamide**.

Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of **rezvilutamide**.





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Figure 1: Androgen Receptor Signaling Pathway and Rezvilutamide's Mechanism of Action.

Quantitative Data on the Effect of Rezvilutamide

The efficacy of **rezvilutamide** in suppressing androgen-responsive gene transcription has been quantified in both preclinical and clinical studies. A primary biomarker for AR activity in prostate cancer is the prostate-specific antigen (PSA), the gene for which (KLK3) is directly regulated by the AR.

Clinical Efficacy: PSA Response

Clinical trials have demonstrated **rezvilutamide**'s potent ability to reduce PSA levels in patients with prostate cancer. The Phase III CHART study, a randomized, open-label trial, compared **rezvilutamide** plus androgen deprivation therapy (ADT) to bicalutamide plus ADT in patients with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC).



Metric	Rezvilutamide + ADT	Bicalutamide + ADT	Hazard Ratio (HR) [95% CI]	p-value
Radiographic Progression-Free Survival (rPFS)	Not Reached	25.1 months	0.44 [0.33-0.58]	<0.0001
Overall Survival (OS)	Not Reached	Not Reached	0.58 [0.44-0.77]	0.0001

Table 1: Key Efficacy Outcomes from the CHART Study.

A Phase I/II trial in patients with metastatic castration-resistant prostate cancer (mCRPC) also showed significant anti-tumor activity.

Metric	Result
PSA response (≥50% decrease) at week 12	68.0% of patients
Stabilized bone disease at week 12	88.3% of patients
Objective response in soft tissue lesions	34.4% of patients

Table 2: Anti-Tumor Activity of **Rezvilutamide** in a Phase I/II mCRPC Trial.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the effect of AR inhibitors like **rezvilutamide** on androgen-responsive gene transcription. Specific details for **rezvilutamide** would be found in its preclinical pharmacology publications.

Cell Culture

 Cell Lines: Androgen-sensitive prostate cancer cell lines such as LNCaP and VCaP are commonly used. These cells express functional AR and are responsive to androgen stimulation.

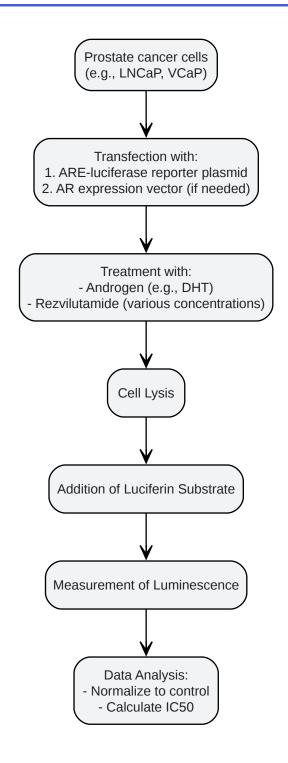


 Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with fetal bovine serum (FBS). For experiments investigating androgendependent effects, cells are often maintained in a medium containing charcoal-stripped FBS to deplete endogenous androgens.

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the AR in response to androgens and the inhibitory effect of compounds like **rezvilutamide**.





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Figure 2: General Workflow for a Luciferase Reporter Assay.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter
with multiple AREs is introduced into prostate cancer cells. AR activation leads to the
expression of luciferase, which produces a measurable light signal upon the addition of its
substrate.



Protocol Outline:

- Seed prostate cancer cells in multi-well plates.
- Transfect cells with an ARE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
- After transfection, treat the cells with a constant concentration of an androgen (e.g., DHT)
 and varying concentrations of rezvilutamide.
- Incubate for a specified period (e.g., 24-48 hours).
- Lyse the cells and measure the luciferase activity using a luminometer.
- Normalize the firefly luciferase signal to the control (Renilla) signal.
- Calculate the half-maximal inhibitory concentration (IC50) of rezvilutamide.

Quantitative Real-Time PCR (qRT-PCR)

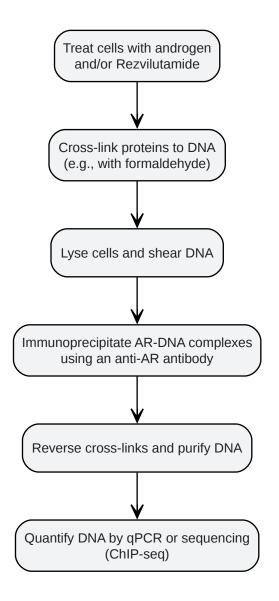
qRT-PCR is employed to measure the mRNA expression levels of specific androgenresponsive genes.

- Principle: This technique quantifies the amount of a specific mRNA transcript in a sample in real-time.
- Protocol Outline:
 - Treat prostate cancer cells with androgens and/or rezvilutamide for a defined period.
 - Isolate total RNA from the cells.
 - Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
 - Perform real-time PCR using primers specific for the androgen-responsive genes of interest (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene for normalization (e.g., GAPDH).
 - Analyze the data to determine the relative fold change in gene expression.



Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine if **rezvilutamide** affects the binding of the AR to the AREs of its target genes.



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Figure 3: General Workflow for a Chromatin Immunoprecipitation (ChIP) Assay.

- Principle: This technique allows for the identification of protein-DNA interactions in the cell.
- Protocol Outline:
 - Treat cells with androgens and/or rezvilutamide.



- Cross-link proteins to DNA using formaldehyde.
- Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
- Incubate the chromatin with an antibody specific to the AR to immunoprecipitate the AR-DNA complexes.
- Reverse the cross-links to release the DNA.
- Purify the DNA and quantify the amount of specific ARE-containing DNA fragments using qRT-PCR or perform high-throughput sequencing (ChIP-seq) to identify all AR binding sites in the genome.

Conclusion

Rezvilutamide is a potent and specific antagonist of the androgen receptor. Its mechanism of action, centered on the comprehensive inhibition of AR signaling, leads to a significant reduction in the transcription of androgen-responsive genes. This activity has been robustly demonstrated through the significant and sustained reductions in PSA levels observed in clinical trials, translating to improved clinical outcomes for patients with prostate cancer. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel AR inhibitors. Further preclinical studies detailing the impact of **rezvilutamide** on a broader spectrum of androgen-responsive genes will continue to enhance our understanding of its therapeutic potential.

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